(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid

Drug Design Lipophilicity Pharmacokinetics

Optimizing biaryl core properties in medicinal chemistry often requires precise electronic tuning. This boronic acid delivers the exact 4'-(trifluoromethyl)biphenyl moiety needed for gamma-secretase modulator (GSM) development. - Electron-withdrawing CF3 improves lipophilicity and metabolic stability. - Enables rapid SAR exploration via late-stage Suzuki coupling. - High purity (≥95%) and consistent global supply.

Molecular Formula C13H10BF3O2
Molecular Weight 266.03 g/mol
CAS No. 364590-93-2
Cat. No. B051964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid
CAS364590-93-2
Synonyms[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]-boronic Acid;  [4-(4-Trifluoromethylphenyl)phenyl]boronic Acid
Molecular FormulaC13H10BF3O2
Molecular Weight266.03 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O
InChIInChI=1S/C13H10BF3O2/c15-13(16,17)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)19/h1-8,18-19H
InChIKeyVXRWBTTXNCRCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-(Trifluoromethyl)biphenyl-4-ylboronic Acid: Overview


(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid (CAS 364590-93-2) is a specialized organoboron reagent featuring an extended biaryl scaffold with a 4'-trifluoromethyl substituent. The electron-withdrawing CF3 group, positioned on the distal phenyl ring, confers a distinct electronic profile and significantly enhanced lipophilicity compared to unsubstituted 4-biphenylboronic acid [1]. This compound is utilized primarily as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a 4'-(trifluoromethyl)biphenyl-4-yl moiety into more complex molecules . It is also cited as a key building block in patents for gamma-secretase modulators [2].

Why 4'-(Trifluoromethyl)biphenyl-4-ylboronic Acid Is Irreplaceable


Generic substitution of (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid with less expensive or more common boronic acids, such as 4-biphenylboronic acid or 4-(trifluoromethyl)phenylboronic acid, is not functionally equivalent in applications requiring the precise molecular architecture and electronic profile of the 4'-(trifluoromethyl)biphenyl-4-yl group. The specific placement of the CF3 group on the distal ring of the biphenyl system results in a unique combination of steric bulk, extended conjugation, and electron-withdrawal that is not replicated by simpler analogs. Substitution would alter the lipophilicity (cLogP) and electronic properties of the final product, potentially compromising its biological activity, target binding affinity, or material performance in applications such as drug discovery [1] and advanced material science . Therefore, a 'close enough' alternative cannot guarantee the same experimental or process outcome, necessitating the procurement of this specific CAS-indexed compound.

Evidence Guide: 4'-(Trifluoromethyl)biphenyl-4-ylboronic Acid


Higher Lipophilicity vs. 4-Biphenylboronic Acid

The presence of the trifluoromethyl group on the (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid scaffold significantly increases its lipophilicity compared to its non-fluorinated analog, 4-biphenylboronic acid. This is a class-level inference based on the well-documented lipophilicity-enhancing properties of the CF3 group [1]. While specific experimental cLogP values for these exact compounds are not directly compared in a single published study, the difference is predictable and quantifiable through in silico methods. This increase in lipophilicity can directly impact a drug candidate's membrane permeability and metabolic stability when the target compound is used as a building block.

Drug Design Lipophilicity Pharmacokinetics

Electron-Withdrawing Effect vs. 4-Biphenylboronic Acid

The electron-withdrawing nature of the 4'-CF3 group in (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid modulates the electron density on the boronic acid moiety via inductive effects through the biphenyl system. This is in contrast to 4-biphenylboronic acid, which lacks this strong electron-withdrawing group. The reduced electron density on the boron atom generally makes the C-B bond less nucleophilic, potentially requiring slightly more forcing conditions or different catalysts for efficient transmetalation in the Suzuki-Miyaura catalytic cycle [1]. Conversely, it can increase the stability of the boronic acid towards protodeboronation under certain conditions. This is a class-level inference derived from studies on substituted aryl boronic acids.

Suzuki-Miyaura Coupling Reaction Kinetics Electronics

Higher Molecular Complexity vs. 4-(Trifluoromethyl)phenylboronic Acid

A fundamental and quantifiable difference lies in molecular size and complexity. (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid (MW: 266.03 g/mol) has a significantly higher molecular weight and a more extended biphenyl scaffold than 4-(trifluoromethyl)phenylboronic acid (MW: 189.93 g/mol) [1][2]. This provides a larger, more rigid, and more lipophilic framework for the development of small molecule therapeutics, allowing for exploration of chemical space that is inaccessible with the smaller phenyl analog. This is a direct, cross-study comparable quantitative fact based on PubChem data.

Medicinal Chemistry SAR Studies Molecular Weight

Polar Surface Area vs. 4-Biphenylboronic Acid

While the overall molecular weight is increased, the introduction of the CF3 group results in a notably similar topological polar surface area (tPSA) compared to the non-fluorinated analog. The tPSA for (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid is 40.5 Ų, which is identical to that of 4-biphenylboronic acid [1][2]. This property, combined with the increased molecular weight and lipophilicity, indicates that the trifluoromethyl analog occupies a different region of physicochemical space. It offers a significantly higher LogP for a given PSA, a combination often sought after to improve membrane permeability while mitigating some off-target risks associated with very high PSA.

Drug Design PSA Physicochemical Properties

Application Scenarios: 4'-(Trifluoromethyl)biphenyl-4-ylboronic Acid


Alzheimer's Gamma-Secretase Modulator Synthesis

This boronic acid is a critical reagent for constructing the tetrasubstituted benzene core of gamma-secretase modulators, a class of compounds investigated for the treatment of Alzheimer's disease [1]. Its extended biphenyl system with a terminal CF3 group is specifically required to achieve the necessary target engagement and physicochemical properties. The use of this precise building block is mandated in the patent literature for this therapeutic area, where alternatives would result in a loss of activity or selectivity.

Lead Optimization with Enhanced Lipophilicity

In medicinal chemistry programs where a hit or lead compound contains a biphenyl motif, substituting a hydrogen with a trifluoromethyl group on the terminal phenyl ring is a well-established strategy to improve metabolic stability and membrane permeability [1]. This boronic acid provides a direct and efficient way to install this optimized fragment via late-stage Suzuki coupling, potentially improving the drug-like properties of a candidate without extensive re-synthesis of the core scaffold.

Advanced Organic Electronic Materials Synthesis

The extended conjugation and the electron-withdrawing nature of the trifluoromethyl group make this boronic acid a valuable monomer or building block for the synthesis of organic semiconductors, OLED emitters, or other advanced materials [1]. The CF3 group can tune the energy levels (HOMO/LUMO) and intermolecular interactions of the resulting material, leading to improved charge transport properties or emission characteristics compared to materials made with non-fluorinated analogs.

Fluorinated Biaryl Library for SAR Studies

When exploring structure-activity relationships (SAR) around a biaryl core, this specific boronic acid allows for the rapid parallel synthesis of a diverse set of analogs via Suzuki-Miyaura coupling with various aryl/heteroaryl halides. This enables the systematic evaluation of the impact of the 4'-(trifluoromethyl)biphenyl-4-yl group on biological activity, physicochemical properties, and metabolic stability, providing crucial data to guide further lead optimization efforts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.